An In-depth Technical Guide to the Physical Properties of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid
An In-depth Technical Guide to the Physical Properties of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid
Abstract
The journey of a new chemical entity from laboratory synthesis to a viable drug candidate is fundamentally reliant on a comprehensive understanding of its physicochemical properties.[1] These characteristics—spanning thermal behavior, solubility, ionization, and spectroscopic profile—are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. This guide provides a detailed methodological framework for the characterization of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid. While specific experimental data for this compound is not widely published, this document outlines the authoritative, field-proven protocols for determining its key physical properties. By leveraging established principles and data from structurally analogous compounds, this whitepaper serves as a robust technical manual for researchers in medicinal chemistry and drug development, ensuring a scientifically rigorous approach to characterization.
Chemical Identity and Structural Framework
A precise understanding of a molecule's structure is the foundation of all physicochemical analysis. 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid is a polysubstituted aromatic compound featuring a benzoic acid core, a basic N-methylpiperazine moiety, and an electron-withdrawing nitro group.
| Property | Value | Source |
| IUPAC Name | 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid | - |
| Molecular Formula | C₁₂H₁₅N₃O₄ | Calculated |
| Molecular Weight | 265.27 g/mol | Calculated |
| CAS Number | Not explicitly assigned in public databases. | - |
Diagram 1: Chemical Structure of the Target Compound
A 2D representation of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid.
Predicted Physicochemical Properties
Direct experimental data for this specific molecule is scarce. However, by analyzing its constituent functional groups, we can predict its properties with a high degree of confidence. Such predictions are crucial in the early stages of drug discovery for guiding experimental design.[2]
| Parameter | Predicted Value / Range | Rationale & Comparative Insights |
| Physical State | Crystalline Solid | Aromatic carboxylic acids and nitro-substituted compounds are typically solids at room temperature due to strong intermolecular forces like hydrogen bonding and dipole-dipole interactions. |
| Melting Point (°C) | > 200 °C | The rigid aromatic core, polar nitro group, and capacity for hydrogen bonding suggest a high melting point. For comparison, m-Nitrobenzoic acid melts at 140°C.[3] The addition of the larger methylpiperazine group would likely increase this further. |
| Aqueous Solubility | pH-dependent; Low in neutral water | The molecule has both a basic (piperazine) and an acidic (carboxylic acid) center, making it zwitterionic. Solubility will be minimal at its isoelectric point and increase significantly in acidic (pH < pKa₁) and basic (pH > pKa₂) conditions. |
| pKa₁ (Carboxylic Acid) | ~ 3.0 - 4.5 | The pKa of benzoic acid is ~4.2. The electron-withdrawing nitro group will increase the acidity (lower the pKa) of the carboxyl group. |
| pKa₂ (Piperazine Nitrogen) | ~ 7.0 - 8.5 | The tertiary amine in the N-methylpiperazine moiety is basic. This value is typical for such structures and is essential for understanding its charge state at physiological pH. |
Methodologies for Experimental Characterization
To move from prediction to empirical data, a standardized set of characterization experiments is required. The following protocols are industry-standard for the physicochemical profiling of new chemical entities.[4][5]
Diagram 2: Physicochemical Characterization Workflow
A standard workflow for the characterization of a new chemical entity.
Melting Point and Thermal Analysis: Differential Scanning Calorimetry (DSC)
Causality: The melting point is a fundamental indicator of a crystalline solid's purity and identity. DSC is the preferred method as it provides not only the melting temperature (Tₘ) but also the enthalpy of fusion (ΔHfus), offering insights into the material's crystallinity.[6][7]
Experimental Protocol:
-
Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium, tin).[8]
-
Sample Preparation: Accurately weigh 2-5 mg of the dried, powdered compound into an aluminum DSC pan. Crimp a lid onto the pan to seal it. Prepare an identical empty pan to serve as the reference.
-
Analysis: Place the sample and reference pans into the DSC cell. Heat the sample under a nitrogen atmosphere (50 mL/min) at a controlled rate, typically 10 °C/min, from ambient temperature to a temperature well above the expected melting point (e.g., 250 °C).[7]
-
Data Interpretation: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak is integrated to calculate the heat of fusion. To distinguish true melting from decomposition, the experiment can be repeated at different heating rates (e.g., 2 °C/min and 20 °C/min). A significant shift in the onset temperature suggests a kinetically controlled process like decomposition rather than thermodynamic melting.[9]
Aqueous Solubility: Shake-Flask Method
Causality: Solubility is a critical parameter that directly influences a drug's bioavailability. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[10][11]
Experimental Protocol:
-
System Preparation: Prepare buffer solutions at various pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Incubation: Add an excess amount of the solid compound to vials containing a known volume of each buffer. The excess solid ensures that a saturated solution is achieved.
-
Equilibration: Agitate the vials in a shaker bath maintained at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[11][12]
-
Sample Processing: After equilibration, allow the vials to stand for a short period. Withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter or centrifuge at high speed to remove undissolved solid.
-
Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Ionization Constants: Potentiometric Titration
Causality: The acid dissociation constant (pKa) dictates the extent of a molecule's ionization at a given pH. This is crucial for predicting its absorption, distribution, and receptor binding. Potentiometric titration is a direct and reliable method for pKa determination.[13][14]
Experimental Protocol:
-
Instrument Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[15]
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., methanol-water) to a known concentration (e.g., 1 mM). Purge the solution with nitrogen to remove dissolved CO₂.[15]
-
Titration: Immerse the calibrated pH electrode into the stirred sample solution.
-
To determine the acidic pKa (pKa₁), titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes (aliquots).
-
To determine the basic pKa (pKa₂), first acidify the sample solution with a strong acid (e.g., HCl) and then titrate with the standardized strong base.
-
-
Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve. This can be precisely determined using the first or second derivative of the curve.[16][17]
Spectroscopic Profile for Structural Confirmation
Spectroscopy provides an unambiguous "fingerprint" of the molecule, confirming its identity and structural integrity.
Infrared (IR) Spectroscopy
Expected Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad and strong band from 2500-3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimer structure common in carboxylic acids.[18][19][20]
-
C-H Stretch (Aromatic): Weak to medium peaks typically found between 3000-3100 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1710-1760 cm⁻¹. Conjugation with the aromatic ring would likely place this band towards the lower end of the range (~1710 cm⁻¹).[21]
-
N-O Stretch (Nitro Group): Two strong bands, one asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
-
C-N Stretch (Piperazine/Aromatic): Medium intensity bands in the 1200-1350 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Chemical Shifts (δ):
-
¹H NMR:
-
-COOH Proton: A characteristic singlet, often broad, appearing far downfield, typically >12 ppm. Its exact position is sensitive to solvent and concentration.[21]
-
Aromatic Protons: Signals in the 7.5-8.5 ppm region. The substitution pattern will create a specific splitting pattern (e.g., doublets, doublet of doublets).
-
Piperazine Protons (-CH₂-): Multiple signals expected in the 2.5-4.0 ppm range.
-
N-Methyl Protons (-CH₃): A singlet around 2.2-2.5 ppm.
-
-
¹³C NMR:
-
Carboxyl Carbon (-COOH): A signal in the 165-175 ppm range.[18][22]
-
Aromatic Carbons: Multiple signals between 120-150 ppm. The carbon attached to the nitro group will be significantly deshielded.
-
Piperazine Carbons (-CH₂-): Signals typically found in the 40-55 ppm region.[23]
-
N-Methyl Carbon (-CH₃): A signal around 45 ppm.
-
Mass Spectrometry (MS)
Expected Fragmentation: Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.[24]
-
Molecular Ion Peak [M+H]⁺: Expected at m/z 266.11 (for the protonated molecule).
-
Key Fragments: Common fragmentation pathways for piperazine derivatives involve the cleavage of the piperazine ring or the loss of the N-methyl group.[25][26][27] The loss of the carboxylic acid group (as CO₂H) or water from the molecular ion may also be observed.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, prudent laboratory practices should be followed based on its functional groups.
-
Hazard Profile: The compound should be treated as potentially harmful if swallowed, and may cause skin and serious eye irritation, similar to other nitrobenzoic acid derivatives.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid dust formation.
-
Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents and strong bases.
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Figure 1. Chemical structure of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid with proton assignments for NMR.
